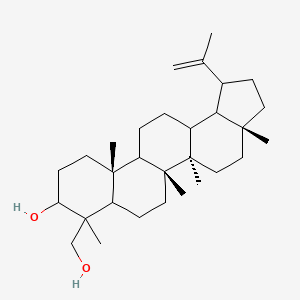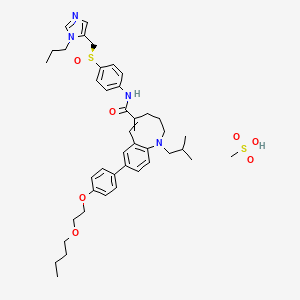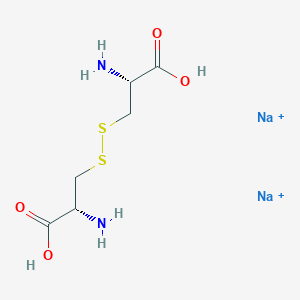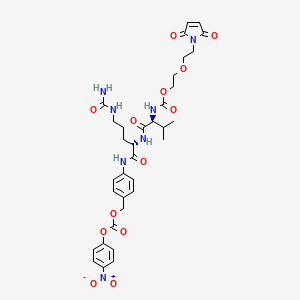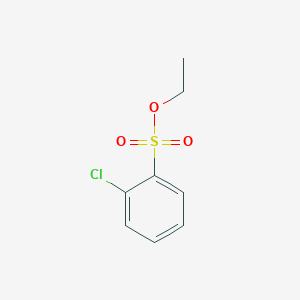
Propofol-d17 |A-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propofol-d17 |A-D-Glucuronide is a derivative of propofol, a widely used intravenous anesthetic agent. This compound is specifically labeled with deuterium, which is an isotope of hydrogen, making it useful in various scientific studies, particularly in the field of pharmacokinetics and metabolism. The glucuronide conjugate form indicates that it has undergone a phase II metabolic reaction, where glucuronic acid is added to increase its solubility and facilitate excretion from the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propofol-d17 |A-D-Glucuronide typically involves the following steps:
Deuteration of Propofol: Propofol is first labeled with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Glucuronidation: The deuterated propofol is then subjected to glucuronidation. This reaction involves the addition of glucuronic acid to the hydroxyl group of propofol. The reaction is typically catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes in the presence of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronic acid donor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Deuteration: Utilizing industrial reactors for the deuteration of propofol.
Enzymatic Glucuronidation: Employing bioreactors with immobilized UGT enzymes to facilitate the glucuronidation process efficiently.
化学反应分析
Types of Reactions
Propofol-d17 |A-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the glucuronide back to its parent deuterated propofol.
Substitution: Nucleophilic substitution reactions can occur at the glucuronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of propofol.
Reduction: Deuterated propofol.
Substitution: Various substituted glucuronides depending on the nucleophile used.
科学研究应用
Propofol-d17 |A-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and excretion profiles of propofol in the body.
Metabolism Studies: Helps in understanding the phase II metabolic reactions involving glucuronidation.
Drug Development: Assists in the development of new anesthetic agents by providing insights into the metabolism and clearance of propofol.
Toxicology: Used in toxicological studies to assess the safety and potential side effects of propofol and its metabolites.
作用机制
Propofol-d17 |A-D-Glucuronide exerts its effects through the following mechanisms:
Molecular Targets: Propofol primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia.
Pathways Involved: The compound undergoes glucuronidation, which facilitates its excretion from the body. The deuterium labeling allows for precise tracking of the compound in metabolic studies.
相似化合物的比较
Similar Compounds
Propofol: The parent compound, widely used as an anesthetic.
Propofol Glucuronide: The non-deuterated glucuronide form of propofol.
Deuterated Propofol: Propofol labeled with deuterium but not glucuronidated.
Uniqueness
Propofol-d17 |A-D-Glucuronide is unique due to its dual labeling with deuterium and glucuronic acid. This combination allows for detailed metabolic studies and provides insights into the pharmacokinetics and excretion profiles of propofol that are not possible with the parent compound or its non-deuterated glucuronide form.
属性
分子式 |
C18H26O7 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |
InChI 键 |
JZSJIASBMOIIKI-UEDRXGGNSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


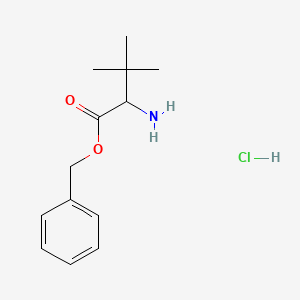
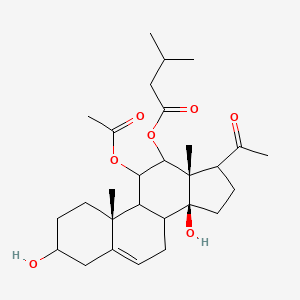
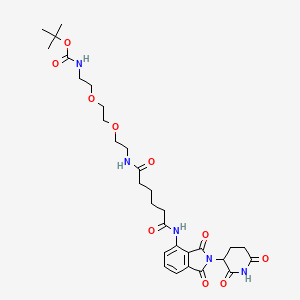
![methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12432251.png)
![[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12432255.png)
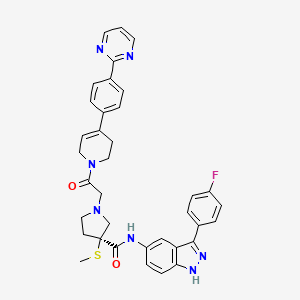

![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)
